N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide
Description
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a benzofuran ring, a fluorobenzamide moiety, and dimethoxybenzoyl groups, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C25H20FNO5 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C25H20FNO5/c1-14-17-10-9-16(27-25(29)18-6-4-5-7-19(18)26)13-21(17)32-24(14)23(28)15-8-11-20(30-2)22(12-15)31-3/h4-13H,1-3H3,(H,27,29) |
InChI Key |
WIBGXIPHWKRTEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzoic acid with appropriate amine derivatives to form the benzamide structure . The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoyl chloride: Used in the synthesis of various benzamide derivatives.
N-benzyl-2-(3,4-dimethoxybenzoyl)hydrazinecarbothioamide: Another benzamide derivative with potential biological activities.
Uniqueness
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran ring and fluorobenzamide moiety differentiate it from other benzamide derivatives, potentially leading to unique applications and effects.
Biological Activity
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₁₈H₁₈FNO₃
Molecular Weight: 433.4 g/mol
Key Structural Features:
- Benzofuran ring system
- 2-Fluorobenzamide moiety
- Dimethoxybenzoyl group
The presence of these functional groups contributes to the compound's reactivity and potential interactions with biological targets.
Pharmacological Properties
This compound exhibits a range of biological activities, including:
- Anticancer Activity: The benzofuran structure is known for its anticancer properties. Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects: The dimethoxy group may contribute to anti-inflammatory properties, potentially through the modulation of inflammatory pathways.
- Antimicrobial Activity: The fluorobenzene component suggests possible antimicrobial effects, although specific studies are needed to confirm this activity.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biological processes, such as kinases or phosphatases.
- Receptor Interaction: Potential binding to cellular receptors could alter signal transduction pathways, impacting cell behavior.
- Gene Expression Modulation: It may affect the expression of genes related to cell growth and apoptosis.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic precursors.
- Introduction of the Dimethoxybenzoyl Group: This is often done via Friedel-Crafts acylation using appropriate acyl chlorides.
- Fluorination: The introduction of fluorine can be accomplished through electrophilic fluorination methods.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally similar to this compound. Below is a summary table comparing relevant compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Benzofuran-3-carboxylic acid | Benzofuran core | Anticancer |
| 5-Methoxybenzofuran | Methoxy-substituted benzofuran | Anti-inflammatory |
| 6-Fluorobenzofuran | Fluoro-substituted benzofuran | Antimicrobial |
These compounds share structural similarities with this compound and provide insights into its potential pharmacological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
